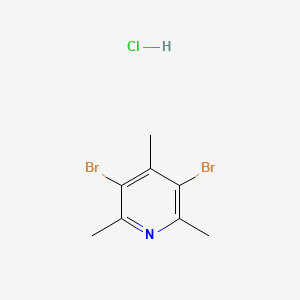

3,5-Dibromo-2,4,6-trimethylpyridine HCl

Description

3,5-Dibromo-2,4,6-trimethylpyridine HCl: is a chemical compound with the molecular formula C8H9Br2N·HCl. It is a derivative of pyridine, characterized by the presence of two bromine atoms and three methyl groups attached to the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

3,5-dibromo-2,4,6-trimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N.ClH/c1-4-7(9)5(2)11-6(3)8(4)10;/h1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPMHYFAMXTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oleum-Mediated Bromination

The most widely cited method involves bromination in 60% oleum (fuming sulfuric acid), enabling precise control over regioselectivity at the 3- and 5-positions of the pyridine ring.

Procedure :

-

Substrate : 2,4,6-Trimethylpyridine.

-

Brominating Agent : Elemental bromine (Br₂).

-

Reaction Medium : 60% oleum (sulfuric acid with free SO₃).

-

Conditions :

Mechanism :

Oleum acts as both a solvent and a catalyst, polarizing Br₂ to generate Br⁺ electrophiles. The electron-donating methyl groups direct bromination to the meta positions (C3 and C5) via electrophilic aromatic substitution.

Advantages :

Limitations :

-

Corrosive reaction conditions require specialized equipment.

-

Requires careful handling of oleum and bromine.

Radical-Initiated Bromination

Alternative approaches employ dibromoheinin (1,3-dibromo-5,5-dimethylhydantoin) with radical initiators like azobisisobutyronitrile (AIBN). Although initially developed for 2,6-dibromomethylpyridine, this method is adaptable to 3,5-dibromo derivatives.

Procedure :

-

Substrate : 2,4,6-Trimethylpyridine.

-

Brominating Agent : Dibromoheinin.

-

Solvent : Carbon tetrachloride (CCl₄).

-

Initiator : AIBN (0.5–1 mol%).

-

Conditions :

Optimization Insights :

-

Stoichiometry : A 2:1 molar ratio of dibromoheinin to substrate achieves >90% conversion.

-

Initiator Loading : Increasing AIBN to 1 mol% improves yield to 95%.

Mechanism :

Radical bromination proceeds via a chain mechanism:

-

AIBN decomposes to generate radicals.

-

Radicals abstract hydrogen from the substrate, forming a pyridinyl radical.

-

Dibromoheinin donates bromine atoms, yielding the dibrominated product.

Advantages :

-

Avoids corrosive oleum.

-

Compatible with continuous flow reactors for industrial scaling.

Optimization of Reaction Conditions

Temperature and Time

| Condition | Oleum Method | Radical Method |

|---|---|---|

| Optimal Temp. | 80–100°C | 80°C |

| Reaction Time | 12–24 h | 24 h |

| Yield* | ~85% (estimated) | 76–95% |

*Yields for radical method based on analogous substrates.

Key Findings :

Solvent and Reagent Effects

| Parameter | Impact on Yield/Selectivity |

|---|---|

| Oleum Strength | <60% SO₃ reduces bromination rate. |

| CCl₄ vs. DCM | CCl₄ enhances radical stability. |

| Initiator Choice | BPO (benzoyl peroxide) yields 85% vs. AIBN’s 95%. |

Industrial-Scale Production

Continuous Flow Reactors :

-

Patents describe scaled-up bromination using tubular reactors to improve heat transfer and safety.

-

Example: A 20 L reactor achieves 92% yield of 2,6-dibromomethylpyridine in 24 h.

Waste Management :

-

Oleum method generates sulfuric acid waste, requiring neutralization.

-

Radical methods produce succinimide byproducts, which are less hazardous.

Hydrochloride Salt Formation

The final step involves converting 3,5-dibromo-2,4,6-trimethylpyridine to its HCl salt:

Procedure :

-

Dissolve the free base in anhydrous diethyl ether or ethanol.

-

Bubble dry HCl gas through the solution until precipitation completes.

Purity Control :

Comparative Analysis of Methods

| Method | Regioselectivity | Yield | Scalability | Safety |

|---|---|---|---|---|

| Oleum Bromination | High | ~85% | Moderate | Low (corrosive) |

| Radical Bromination | Moderate | 76–95% | High | Moderate |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,5-Dibromo-2,4,6-trimethylpyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, where it acts as a halide source.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

- Substituted pyridines with various functional groups depending on the nucleophile used.

- Coupled products in the case of Suzuki or Heck reactions.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemical Synthesis:

DBTMP serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides and pesticides. Its unique brominated structure enhances the efficacy of these compounds, contributing to improved crop protection and yield. The compound's ability to modify biological activity makes it valuable in developing selective herbicides that minimize harm to non-target plants while effectively controlling weeds .

Pharmaceutical Development

Drug Formulation:

In the pharmaceutical industry, DBTMP is utilized in the formulation of drugs aimed at treating a range of conditions. Its structural properties contribute to enhanced bioavailability and therapeutic effectiveness. Research indicates that compounds derived from DBTMP exhibit significant potential in drug development, particularly for anti-cancer therapies . The compound's role as a building block in synthesizing novel pharmaceuticals underscores its importance in medicinal chemistry.

Material Science

Specialized Polymers and Resins:

DBTMP is employed in the creation of specialized polymers and resins that exhibit superior thermal and chemical resistance. These materials are vital in various industrial applications where durability and stability are paramount. The compound's incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for use in demanding environments .

Analytical Chemistry

Reagent for Analytical Methods:

In analytical chemistry, DBTMP functions as a reagent that aids in the detection and quantification of other chemical substances within complex mixtures. Its unique chemical properties allow it to interact selectively with target analytes, facilitating accurate measurements in various analytical techniques such as chromatography and spectroscopy .

Environmental Studies

Ecological Impact Assessment:

Researchers utilize DBTMP to study its behavior and degradation under different environmental conditions. This application is crucial for assessing the ecological impact of brominated compounds and understanding their fate in ecosystems. Studies involving DBTMP contribute to knowledge about the persistence of such compounds in the environment and their potential effects on wildlife and human health .

Case Studies

Mechanism of Action

The mechanism by which 3,5-Dibromo-2,4,6-trimethylpyridine exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atoms and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

3,5-Dichloro-2,4,6-trimethylpyridine: Similar structure but with chlorine atoms instead of bromine.

2,4,6-Trimethylpyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

Uniqueness:

- The presence of bromine atoms in 3,5-Dibromo-2,4,6-trimethylpyridine makes it more reactive in nucleophilic substitution reactions compared to its chlorinated or non-halogenated counterparts.

- Its specific substitution pattern allows for selective reactions, making it a valuable intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of 3,5-Dibromo-2,4,6-trimethylpyridine HCl, covering its preparation, reactions, applications, and comparisons with similar compounds

Biological Activity

3,5-Dibromo-2,4,6-trimethylpyridine HCl (CAS Number: 29976-56-5) is a halogenated derivative of trimethylpyridine with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₈H₉Br₂N

- Molecular Weight : 278.97 g/mol

- Density : 1.7 g/cm³

- Boiling Point : 265 °C

- Flash Point : 114.1 °C

Research indicates that compounds similar to 3,5-dibromo-2,4,6-trimethylpyridine can interact with various biological targets. Notably, the compound's structure allows it to function as a potential inhibitor of certain kinases involved in cancer progression.

c-Met Kinase Inhibition

A study highlighted the contrasting inhibitory effects of pyridine derivatives on the c-Met kinase, a critical target in cancer therapy. While a closely related compound showed significant inhibition (IC₅₀ = 4.9 nM), 3,5-dibromo-2,4,6-trimethylpyridine exhibited minimal inhibition (only 3.8% at 1 μM) . This suggests that structural modifications greatly influence biological activity.

Table 1: Inhibitory Effects on c-Met Kinase

| Compound | IC₅₀ (nM) | % Inhibition at 1 µM |

|---|---|---|

| Cabozantinib | 5.4 | 94.3 |

| Novel Pyridine | 4.9 | 94.0 |

| 3,5-Dibromo-2,4,6-trimethylpyridine | N/A | 3.8 |

Study on Antisense Therapy Delivery

In a study involving antisense oligonucleotide delivery against Clostridioides difficile, cationic amphiphilic bolaamphiphiles were synthesized using derivatives of trimethylpyridine . Although this study did not focus directly on 3,5-dibromo-2,4,6-trimethylpyridine, it illustrates the broader context of pyridine derivatives in drug delivery systems.

Antibacterial Activity

Research has also explored the antibacterial properties of related compounds against various pathogens. The effectiveness of these compounds in inhibiting bacterial growth was assessed using broth microdilution methods to determine minimum inhibitory concentrations (MICs) . While specific data on 3,5-dibromo-2,4,6-trimethylpyridine was not provided in available studies, its structural analogs have shown promise against bacterial strains.

Q & A

Q. What are the optimized catalytic conditions for Suzuki-Miyaura cross-coupling of 3,5-dibromo-2,4,6-trimethylpyridine with arylboronic acids?

The optimal conditions involve using Pd(OAc)₂ with tricyclohexylphosphine (P(Cy)₃) as a ligand in a solvent system of toluene/EtOH/H₂O and K₃PO₄ as the base. This combination achieves yields of 95–99% for symmetrical diarylpyridines within 1–3 hours at room temperature or mild heating. The bulky, electron-donating ligand accelerates oxidative addition of aryl halides to Pd, enhancing catalytic activity .

Q. How do electronic properties of arylboronic acids influence coupling efficiency?

- Electron-donating groups (e.g., 4-Me, 4-MeO) on arylboronic acids yield 60–90% product due to enhanced nucleophilicity.

- Electron-withdrawing groups (e.g., 3-CF₃, 4-CF₃) reduce yields (<30%) and require extended reaction times or additional reagents. Steric hindrance from ortho-substituents (e.g., 2-Cl) further suppresses reactivity by promoting side reactions like des-bromination .

Q. What analytical methods are critical for monitoring reaction progress and purity?

- GC-MS is essential for tracking substrate conversion and quantifying byproducts (e.g., monoaryl or des-brominated intermediates).

- NMR spectroscopy confirms structural integrity, particularly for distinguishing symmetrical vs. unsymmetrical diarylpyridines .

Advanced Research Questions

Q. What strategies enable the synthesis of unsymmetrical 3,5-diaryl derivatives, and what challenges arise?

Three approaches are explored:

- Stepwise coupling : Initial monoarylpyridine synthesis followed by a second coupling. Requires precise control to avoid over-arylation.

- One-pot sequential coupling : Two different arylboronic acids added sequentially.

- Competitive coupling : Simultaneous addition of two boronic acids. Challenges : Low yields (<5% in some cases) due to inseparable mixtures of symmetrical/unsymmetrical products and competing des-bromination. Purification via chromatography is often impractical .

Q. How can researchers address low yields with sterically hindered or electron-deficient arylboronic acids?

- Ligand optimization : Bulkier ligands (e.g., X-Phos or S-Phos) improve catalyst turnover for sterically demanding substrates.

- Reaction additives : Adding excess boronic acid (2.8 equiv) drives the reaction to completion, reducing des-brominated byproducts.

- Extended reaction times : Up to 24 hours may be needed for electron-poor arylboronic acids .

Q. Why do contradictory results arise when using arylboronic acids with ortho-substituents?

Ortho-substituents (e.g., 2-Cl) introduce steric repulsion with the pyridine's methyl groups, slowing cross-coupling and promoting side reactions like C–Cl activation. For example, 2-chlorophenylboronic acid yields <5% target product due to competing aryl-Cl bond cleavage .

Q. How does ligand choice in Pd catalysts mechanistically influence cross-coupling?

Electron-donating ligands (e.g., P(Cy)₃) stabilize Pd(0) intermediates, accelerating oxidative addition of C–Br bonds. Conversely, weaker ligands (e.g., PPh₃) lead to slower kinetics and incomplete conversion. Computational studies suggest steric bulk in ligands mitigates undesired β-hydride elimination .

Q. What methods minimize des-brominated byproducts during coupling?

- Catalyst loading : Lower Pd concentrations (1–2 mol%) reduce side reactions.

- Base selection : Strong bases like K₃PO₄ favor cross-coupling over dehalogenation.

- Solvent polarity : Polar aprotic solvents (e.g., toluene/EtOH) suppress des-bromination pathways .

Data Contradiction Analysis

Q. Why do some studies report high yields with phenylboronic acid but low yields with 3,4,5-trimethoxyphenylboronic acid?

Electronic vs. steric effects : Phenylboronic acid lacks steric/electronic hindrance, enabling efficient coupling. In contrast, 3,4,5-trimethoxyphenylboronic acid’s electron-rich nature increases oxidative potential but introduces steric bulk, slowing transmetallation and favoring polymerization or protodeboronation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.